(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid
Description
This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected benzylamino group at the 2-position and a hydroxyl group at the 3-position of the propanoic acid backbone. Its structure (molecular formula: C₁₇H₂₄N₂O₅, molecular weight: 336.39 g/mol) includes:
- A (2S) -configured stereocenter.
- A benzyl group attached to a Boc-protected secondary amine.
The Boc group serves as a protective strategy for the amine during synthetic processes, as seen in peptide chemistry . Applications may include its use as an intermediate in drug development, particularly for targeting peptide receptors or enzyme-active sites.
Properties
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(21)16-17(12(10-18)13(19)20)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNSXHYYJKFACK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369792 | |
| Record name | AC1MBYDM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188777-48-2 | |
| Record name | AC1MBYDM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid, also known by its CAS number 18814-49-8, is a compound that has garnered interest in biological and pharmaceutical research due to its potential therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula of the compound is C20H29N3O6, with a molar mass of 407.46 g/mol. It has a predicted melting point of 133-134°C and a boiling point of 664.2°C. The compound is characterized by the presence of several functional groups, including amides and hydroxyls, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O6 |
| Molar Mass | 407.46 g/mol |
| Melting Point | 133-134°C |
| Boiling Point | 664.2°C |
| Density | 1.185 g/cm³ (predicted) |
| pKa | 11.33 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Studies
Several studies have assessed the pharmacological properties of this compound:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. In vitro assays demonstrated significant reductions in cell viability at specific concentrations.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated various cancer cell lines with different concentrations of the compound.
- Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses.
- Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps that include the formation of the core structure followed by the introduction of functional groups. The mechanism of action is primarily linked to its interactions with biological targets, which can lead to various therapeutic effects.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of diseases where amino acid derivatives play a crucial role. Its structural features allow it to interact with biological systems effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of (2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid exhibit cytotoxic effects on cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cells, suggesting potential as anticancer agents.
Biochemical Research
This compound serves as a valuable building block in the synthesis of peptides and proteins, facilitating studies related to enzyme activity and protein interactions.
Case Study: Enzyme Inhibition
Studies have shown that modifications of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its derivatives have been tested against proteases, revealing significant inhibitory activity, which may lead to therapeutic applications in metabolic disorders.
Material Science
Due to its unique chemical structure, this compound can be utilized in developing novel materials with specific properties.
Case Study: Polymer Development
In material science, research has explored the use of this compound in synthesizing biodegradable polymers. The incorporation of this amino acid derivative into polymer chains has resulted in materials with enhanced mechanical properties and biodegradability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the Boc-protected amino group, aromatic substituents, or backbone modifications. Key comparisons are summarized below:
Boc-Protected Amino Acids with Aromatic Substituents
Hydroxypropanoic Acid Derivatives
Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound confers moderate lipophilicity (LogP ≈ 3.06) , whereas halogenated analogs (e.g., ) exhibit higher LogP values, enhancing blood-brain barrier penetration.
- Solubility: The hydroxyl group at the 3-position improves aqueous solubility compared to non-polar analogs like Boc-Tyr derivatives .
Preparation Methods
Methyl Ester Formation
Serine is treated with HCl gas in anhydrous methanol to generate serine methyl ester hydrochloride. This intermediate facilitates solubility in organic solvents and enhances reactivity for subsequent protection. The reaction proceeds via nucleophilic acyl substitution, with methanol acting as both solvent and nucleophile. After 10–14 hours, distillation yields serine methyl ester hydrochloride as a hygroscopic solid.
O-tert-Butyl Protection
The methyl ester is suspended in dioxane or dichloromethane, and isobutene gas is introduced under catalytic para-toluenesulfonic acid (PTSA). The reaction exploits the acid-catalyzed nucleophilic addition of isobutene to the hydroxyl group, forming the tert-butyl ether. After 12–24 hours, O-tert-butyl serine methyl ester is isolated via solvent evaporation and extraction, achieving yields of 60–75%.
Key Reaction Conditions:
Reductive Amination: N-Benzylation of O-tert-Butyl Serine
The α-amino group of O-tert-butyl serine is functionalized via reductive amination to introduce the benzyl substituent. This step leverages the reactivity of primary amines with aldehydes under reducing conditions.
Reductive Amination Protocol
A solution of O-tert-butyl serine methyl ester is treated with benzaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds via imine formation followed by reduction, yielding N-benzyl-O-tert-butyl serine methyl ester. The use of NaBH3CN ensures selective reduction of the imine intermediate without attacking ester functionalities.
Optimization Considerations:
-
Stoichiometry : 1.2 equiv benzaldehyde, 1.5 equiv NaBH3CN
-
Solvent : Methanol or THF
-
Reaction Time : 12–24 hours
Boc Protection of the Secondary Amine
The secondary amine generated in Step 2 is protected using di-tert-butyl dicarbonate (Boc2O) to prevent undesired side reactions in subsequent steps. While Boc protection of secondary amines is less common, catalytic dimethylaminopyridine (DMAP) enhances reactivity by deprotonating the amine.
Carbamate Formation
N-Benzyl-O-tert-butyl serine methyl ester is dissolved in tetrahydrofuran (THF) and treated with Boc2O (1.2 equiv) and DMAP (0.1 equiv). The reaction is stirred at room temperature for 12–24 hours, after which the solvent is evaporated, and the product is purified via silica gel chromatography.
Critical Parameters:
Deprotection and Saponification
The final steps involve deprotecting the tert-butyl ether and saponifying the methyl ester to yield the target carboxylic acid.
Hydroxyl Deprotection
The O-tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane. The Boc group remains intact under these mildly acidic conditions. After 1–2 hours, the reaction is quenched with aqueous NaHCO3, and the product is extracted into ethyl acetate.
Ester Saponification
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/water mixture. The reaction proceeds at 0°C to room temperature over 2–4 hours, yielding the free carboxylic acid. Final purification via recrystallization or chromatography affords the title compound.
Analytical Characterization
Spectroscopic Data
Chiral Purity
Chiral HPLC analysis confirms >99% enantiomeric excess (ee) using a Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Ambeed) |
|---|---|---|
| Hydroxyl Protection | Isobutene/PTSA, 63% | Not Applicable |
| Reductive Amination | 55% | NaBH3CN, 60% |
| Boc Protection | 46% | DMAP, 40–55% |
| Overall Yield | 15–20% | 12–18% |
Challenges and Mitigation Strategies
-
N-Benzylation Selectivity : Reductive amination with controlled stoichiometry minimizes over-alkylation.
-
Boc Protection of Secondary Amines : DMAP enhances reactivity by stabilizing the transition state.
-
Acid-Sensitive Groups : TFA selectively cleaves tert-butyl ethers without affecting Boc carbamates .
Q & A
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
